Phomopsinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

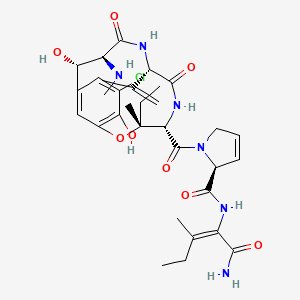

Phomopsinamine is a potent mycotoxin produced by the fungus Phomopsis leptostromiformis. It is formed by the hydrolysis of the dicarboxylic acid of phomopsin A. This compound is known for its ability to inhibit microtubule polymerization, making it a significant compound in scientific research .

Preparation Methods

Phomopsinamine is synthesized through the hydrolysis of phomopsin A. The specific synthetic routes and reaction conditions for its preparation are not extensively documented in the available literature. it is known that this compound can be produced in a laboratory setting by hydrolyzing phomopsin A under controlled conditions .

Chemical Reactions Analysis

Phomopsinamine primarily undergoes reactions that involve its interaction with tubulin. It inhibits the polymerization of tubulin, a key protein in the formation of microtubules. The compound binds selectively to dimeric tubulin at a site overlapping that of vinblastine and maytansine . This interaction is crucial for its function as a microtubule inhibitor.

Scientific Research Applications

Phomopsinamine has several scientific research applications:

Chemistry: It is used as a tool to study microtubule dynamics and the polymerization process.

Biology: Researchers use this compound to investigate the role of microtubules in cell division and other cellular processes.

Medicine: Due to its ability to inhibit microtubule polymerization, this compound is studied for its potential in cancer research, particularly in understanding how microtubule inhibitors can be used in cancer therapy.

Industry: While its industrial applications are limited, this compound’s role in scientific research makes it valuable for the development of new drugs and therapeutic strategies

Mechanism of Action

Phomopsinamine exerts its effects by inhibiting the polymerization of tubulin. It binds to tubulin at a site that overlaps with the binding sites of vinblastine and maytansine. This binding prevents the formation of microtubules, which are essential for cell division and other cellular functions. By blocking microtubule polymerization, this compound disrupts the normal function of cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Phomopsinamine is similar to other microtubule inhibitors such as vinblastine and maytansine. it is unique in its specific binding site and its origin from the fungus Phomopsis leptostromiformis. Other similar compounds include:

Vinblastine: A well-known microtubule inhibitor used in cancer therapy.

Maytansine: Another microtubule inhibitor with applications in cancer research.

Phomopsin A: The precursor to this compound, also a microtubule inhibitor

This compound’s unique origin and specific binding characteristics make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Phomopsinamine, a derivative of the phomopsin family, is a cyclic peptide mycotoxin produced by the fungus Phomopsis leptostromiformis. This compound has garnered attention due to its significant biological activities, particularly its effects on cell growth and cancer treatment. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a 13-membered ring structure formed by an ether bridge, along with several unique amino acid residues. The structure is critical for its biological activity, particularly its interaction with cellular components such as tubulin.

| Compound | Structure | Key Features |

|---|---|---|

| This compound A | This compound Structure | Cyclic peptide, potent microtubule inhibitor |

| Phomopsin A | Phomopsin A Structure | Parent compound, exhibits similar bioactivity |

Anticancer Properties

This compound has been shown to exhibit potent anticancer activity against various human cancer cell lines. In vitro studies have demonstrated a dose-dependent response to this compound, indicating its potential as a therapeutic agent.

- Study Findings : A comprehensive screening against 60 human cancer cell lines revealed that this compound and its derivatives displayed significant cytotoxic effects. The results indicated that this compound exhibited selective activity against liver cancer cells while minimizing effects on non-cancerous tissues .

The primary mechanism through which this compound exerts its effects is by inhibiting microtubule polymerization. This action disrupts normal cell division processes, leading to cell cycle arrest and apoptosis in susceptible cells.

- Microtubule Inhibition : Studies have indicated that this compound inhibits the binding of [3H]vinblastine to tubulin at concentrations lower than 1 μM, similar to other known microtubule inhibitors like vinblastine .

Acute Toxicity

Acute toxicity studies in animal models have shown that this compound can lead to significant liver damage and other systemic effects. Key findings include:

- LD50 Estimates : The intraperitoneal LD50 for this compound is estimated to be around 1 mg/kg in rats. Symptoms observed included fatty liver changes and mitotic arrest in liver parenchymal cells .

- Pathological Effects : Histopathological examinations revealed degeneration of liver cells and changes in enzyme activity associated with liver function .

Long-term Effects

Chronic exposure to this compound has been linked to irreversible liver damage characterized by nodular cirrhosis in animal models. Recovery was observed in some cases after cessation of exposure, but this was not universal .

Case Studies

Several case studies have highlighted the implications of this compound exposure in agricultural settings, particularly related to lupinosis in livestock:

- Lupinosis in Sheep : Ingestion of lupins contaminated with phomopsins has led to severe health issues in sheep, including loss of appetite and weight loss. The disease's clinical signs correlate with the level of exposure to phomopsins .

- Recovery Patterns : Studies showed that sheep affected by lupinosis exhibited varying recovery patterns depending on the duration and severity of exposure .

Properties

Molecular Formula |

C32H43ClN6O8 |

|---|---|

Molecular Weight |

675.2 g/mol |

IUPAC Name |

(2S)-N-[(E)-1-amino-3-methyl-1-oxopent-2-en-2-yl]-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carboxamide |

InChI |

InChI=1S/C32H43ClN6O8/c1-8-16(5)22(27(34)42)37-28(43)19-11-10-12-39(19)31(46)26-32(6,9-2)47-20-14-17(13-18(33)25(20)41)24(40)23(35-7)30(45)36-21(15(3)4)29(44)38-26/h10-11,13-14,19,21,23-24,26,35,40-41H,3,8-9,12H2,1-2,4-7H3,(H2,34,42)(H,36,45)(H,37,43)(H,38,44)/b22-16+/t19-,21-,23-,24-,26+,32+/m0/s1 |

InChI Key |

YFIIICIITZPYSM-OIXMZTBHSA-N |

Isomeric SMILES |

CC/C(=C(\C(=O)N)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C |

Canonical SMILES |

CCC(=C(C(=O)N)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.